molecular formula C8H9NO4 B1590486 Dimethyl 1H-pyrrole-2,4-dicarboxylate CAS No. 2818-07-7

Dimethyl 1H-pyrrole-2,4-dicarboxylate

Cat. No. B1590486
CAS RN: 2818-07-7
M. Wt: 183.16 g/mol
InChI Key: QQPMGRCCMQUJJA-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrrole-2,4-dicarboxylate (CAS Number: 2818-07-7) is a compound with the molecular formula C8H9NO4 . It is a substituted pyrrole derivative. The compound has been prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate and confirmed by IR, NMR, and mass spectra .

Synthesis Analysis

Dimethyl 1H-pyrrole-2,4-dicarboxylate can be synthesized using various methods. For example, it can be prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate. The synthetic route involves the reaction of the benzoyl-substituted precursor with an appropriate reagent to yield the desired product .

Molecular Structure Analysis

The molecular structure of Dimethyl 1H-pyrrole-2,4-dicarboxylate consists of a pyrrole ring with two methyl groups and two carboxylate groups attached at positions 2 and 4. The IUPAC name for this compound is dimethyl 1H-pyrrole-2,4-dicarboxylate .

Chemical Reactions Analysis

Dimethyl 1H-pyrrole-2,4-dicarboxylate can participate in various chemical reactions, including esterification, hydrolysis, and reduction. Further studies are needed to explore its reactivity and potential applications .
  • Physical and Chemical Properties Analysis

    • Safety Information : Dimethyl 1H-pyrrole-2,4-dicarboxylate is classified as a warning substance. It may cause skin and eye irritation. Handle with care and keep it sealed in a dry, dark place at room temperature .
  • Scientific Research Applications

    Pyrrole derivatives have diverse applications in various scientific fields . Here are some examples:

    • Pharmaceuticals and Medicinal Chemistry

      • Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
      • Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
      • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • Material Science

      • Pyrrole derivatives have been used in the synthesis of conductive polymers . The polymerization of pyrrole can lead to the formation of polypyrrole, a material with high electrical conductivity .
    • Catalysis

      • Pyrrole derivatives have been used as ligands in various catalytic reactions . The nitrogen atom in the pyrrole ring can coordinate to a metal center, thereby facilitating various transformations .
    • Synthesis of Pyrrolopyrazine Derivatives

      • Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
      • The synthetic process for pyrrolopyrazine derivatives can start with a Knorr’s reaction and the production of "Dimethyl 1H-pyrrole-2,4-dicarboxylate" .
    • Production of Boron Dipyrromethene (BODIPY) Dyes

      • 2,4-Dimethylpyrrole, a derivative of pyrrole, can be used in the synthesis of BODIPY dyes . These dyes are known for their high fluorescence quantum yields, good photostability, and tunable absorption/emission wavelengths .
    • Agriculture

      • Pyrrolopyrazine derivatives, which can be synthesized from pyrrole derivatives like “Dimethyl 1H-pyrrole-2,4-dicarboxylate”, are known to have potential use in agriculture .
    • Synthesis of Diverse Biologically Active Compounds

      • Pyrrole derivatives can be used in the synthesis of a wide range of biologically active compounds . For example, nitrogen-containing heterocycles, which include pyrrole rings, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
    • Production of Key N-Heterocycles

      • The development of pyrrolopyrazine derivatives, which can be synthesized from pyrrole derivatives like “Dimethyl 1H-pyrrole-2,4-dicarboxylate”, is a good topic of research . These chemicals are now generally known as key N-heterocycles with potential use in medicine and agriculture .
    • Chemical Research and Development

      • “Dimethyl 1H-pyrrole-2,4-dicarboxylate” is a chemical compound that can be used in various research and development activities . It’s available for purchase from chemical suppliers, indicating its use in laboratory settings .

    Safety And Hazards

    Dimethyl 1H-pyrrole-2,4-dicarboxylate poses risks associated with skin and eye contact. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

    Future Directions

    Research on Dimethyl 1H-pyrrole-2,4-dicarboxylate could explore its potential applications in organic synthesis, medicinal chemistry, or material science. Investigating its reactivity, stability, and biological properties would be valuable for future studies .

    properties

    IUPAC Name

    dimethyl 1H-pyrrole-2,4-dicarboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H9NO4/c1-12-7(10)5-3-6(9-4-5)8(11)13-2/h3-4,9H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QQPMGRCCMQUJJA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=CC(=CN1)C(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H9NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90487801
    Record name Dimethyl 1H-pyrrole-2,4-dicarboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90487801
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    183.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Dimethyl 1H-pyrrole-2,4-dicarboxylate

    CAS RN

    2818-07-7
    Record name Dimethyl 1H-pyrrole-2,4-dicarboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90487801
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    45
    Citations
    MS Pino-González, C García-Ruiz… - … Experiments for the …, 2016 - books.google.com
    Number of sessions (duration of each session) Hazard level Difficulty level Level of study 3 (1 h+ 3 h+ 3 h) Moderate Medium Intermediate Class names Ketones, esters, oximes, amines…
    Number of citations: 4 books.google.com
    G Meng, ML Zheng, M Wang - Organic Preparations and …, 2011 - Taylor & Francis
    2, 4-Dimethylpyrrole (1) is a very important intermediate in the synthesis of fluorescent molecules (such as BODIPY), 1, 2 the new tyrosine kinase inhibitor (such as sunitinib), 3–5 anti-…
    Number of citations: 13 www.tandfonline.com
    M HUBLIKAR, P DIXIT, V KADU, S SHIRAME… - …, 2019 - researchgate.net
    Results: The structures of the synthesized compounds were characterized by infrared, 1H nuclear magnetic resonance, and mass spectroscopy. The antimicrobial activity data revealed …
    Number of citations: 6 www.researchgate.net
    HX Cai, ZP Zhang - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
    In the title molecule, C13H19NO4, except for two C atoms of the tert-butyl group, the non-H atoms are almost coplanar (rms deviation = 0.2542 Å). In the crystal, molecules are linked …
    Number of citations: 8 scripts.iucr.org
    ZP Zhang, WN Wu - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
    In the title molecule, C16H25NO4, the non-H atoms, except for the two tert-butyl groups, are roughly planar (rms deviation of the non-H atoms = 0.086 Å). In the crystal, molecules are …
    Number of citations: 7 scripts.iucr.org
    SS Kang, HY Wang, HL Li, HS Zeng… - … Section E: Structure …, 2007 - scripts.iucr.org
    (IUCr) 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
    Number of citations: 4 scripts.iucr.org
    M Voievudskyi, V Astakhina, O Kryshchyk… - Monatshefte für Chemie …, 2016 - Springer
    This research describes the utility of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate as a key starting material for synthesis of novel …
    Number of citations: 6 link.springer.com
    SS Kang, HL Li, HS Zeng, HB Wang - Acta Crystallographica Section …, 2008 - scripts.iucr.org
    The molecule of the title compound, C10H13NO3, is approximately planar. A network of N—H⋯O and weak C—H⋯O hydrogen bonds helps to consolidate the crystal structure. …
    Number of citations: 4 scripts.iucr.org
    A Idhayadhulla¹, RS Kumar¹, AJA Nasser¹, A Manilal - 2011 - researchgate.net
    A new pyrrole derivatives of 5, 5'-(3, 5-dimethyl-1H-pyrrole-2, 4-diyl) bis (1, 3, 4-oxadiazole-2-thiol)(3), 5, 5'-(3, 5-dimethyl-1H-pyrrole-2, 4-diyl) bis (4-amino-4H-1, 2, 4-triazole-3-thiol)(4), …
    Number of citations: 18 www.researchgate.net
    G Meng, C Liu, S Qin, M Dong, X Wei, M Zheng… - Research on Chemical …, 2015 - Springer
    To search for an economical and convenient synthesis of sunitinib and its malate salt, optimization of a scalable synthetic route was explored by designing a standard experimental …
    Number of citations: 20 link.springer.com

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